molecular formula C36H37Cl2N5 B13956585 Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- CAS No. 58892-64-1

Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl-

Cat. No.: B13956585
CAS No.: 58892-64-1
M. Wt: 610.6 g/mol
InChI Key: ZYZDZTBBTYQHNO-UHFFFAOYSA-N
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Description

The compound Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- is a structurally complex indolizine derivative characterized by a fused bicyclic indolizine core. At positions 1 and 3, it bears two (4-(4-chlorophenyl)-1-piperazinyl)methyl substituents, while position 2 is substituted with a phenyl group. The 4-chlorophenyl groups may enhance lipophilicity and metabolic stability, while the indolizine core could influence electronic properties and intermolecular interactions.

Properties

CAS No.

58892-64-1

Molecular Formula

C36H37Cl2N5

Molecular Weight

610.6 g/mol

IUPAC Name

1,3-bis[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-phenylindolizine

InChI

InChI=1S/C36H37Cl2N5/c37-29-9-13-31(14-10-29)41-22-18-39(19-23-41)26-33-34-8-4-5-17-43(34)35(36(33)28-6-2-1-3-7-28)27-40-20-24-42(25-21-40)32-15-11-30(38)12-16-32/h1-17H,18-27H2

InChI Key

ZYZDZTBBTYQHNO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CN3C(=C2C4=CC=CC=C4)CN5CCN(CC5)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl-

Key Synthetic Routes

Alkylation and Coupling via Piperazine Derivatives

One common approach involves the use of 1-[(4-chlorophenyl)phenylmethyl]piperazine as a key intermediate, which is then coupled to an indolizine or benzene derivative bearing reactive sites such as bromomethyl groups.

  • The piperazine nitrogen atoms are alkylated with benzyl halides or similar electrophiles.
  • The 1,3-bis-substitution pattern is achieved by reacting a dihalogenated benzene or indolizine precursor with two equivalents of the piperazine derivative under basic conditions.
  • Potassium hydroxide or triethylamine is often used as a base in refluxing ethanol or other solvents.

This method yields the bis-substituted product with moderate to good yields, typically in the range of 60-85%, depending on reaction conditions and purification methods.

Condensation Reactions for Indolizine Core Formation

The indolizine core can be synthesized by condensation reactions involving 2-methylpyridine derivatives and acetic anhydride or related reagents, following classical methods such as Scholtz’s reaction.

  • 2-Methylpyridine derivatives undergo cyclization under acidic or high-temperature conditions to form the indolizine ring.
  • Subsequent functionalization at the 1 and 3 positions is achieved by further alkylation or substitution reactions.

This approach is foundational but requires careful control of reaction parameters to ensure regioselectivity and yield.

1,3-Dipolar Cycloaddition Methods

Another synthetic route involves 1,3-dipolar cycloaddition of pyridinium ylides to dipolarophiles to form indolizine rings.

  • This method allows for the construction of the indolizine core in fewer steps.
  • However, the direct synthesis of the bis-substituted derivative may require additional steps for piperazine substitution.

Specific Example: Synthesis of 1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene

This compound, closely related to the target molecule, has been synthesized as follows:

Step Reagents & Conditions Description Yield (%)
1 1,3-Bis(bromomethyl)benzene + 2 equiv. of 4-((4-chlorophenyl)(phenyl)methyl)piperazine Nucleophilic substitution in ethanol with potassium hydroxide 65-85
2 Purification by recrystallization from DMF/ethanol Isolation of pure bis-substituted product -
  • The key step involves the reaction of a dihalomethylbenzene with the piperazine derivative.
  • Basic conditions promote nucleophilic substitution of bromides by the piperazine nitrogen.
  • The reaction is typically refluxed for several hours to ensure completion.

Challenges and Improvements in Synthesis

  • The overall yield of related intermediates such as 2-[2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid dihydrochloride has been reported as low as 10.6%, indicating room for optimization.
  • Optical purity is an issue when chiral centers are present; chemical resolution of racemic mixtures using tartaric acid salts has been employed but suffers from low yield (~12.7%) and insufficient enantiomeric purity.
  • Recent patents propose improved processes for better yield and purity by optimizing reaction conditions and purification steps.

Summary Table of Preparation Methods

Methodology Key Reaction Type Starting Materials Conditions Yield Range Notes
Condensation (Scholtz’s reaction) Cyclization 2-Methylpyridine derivatives + acetic anhydride High temperature, acidic Moderate Forms indolizine core
1,3-Dipolar Cycloaddition Cycloaddition Pyridinium ylides + dipolarophiles Mild, catalytic dehydrogenation Moderate to good Two-step synthesis of indolizine
Nucleophilic substitution Alkylation 1,3-Bis(bromomethyl)benzene + piperazine derivatives Reflux in ethanol, base (KOH or Et3N) 65-85% Forms bis-substituted piperazine derivatives
Resolution of racemates Salt formation Racemic piperazine derivatives + tartaric acid Standard salt formation Low (~12.7%) For optical purity improvement

Chemical Reactions Analysis

Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the indolizine core .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound primarily involve piperazine derivatives with chlorophenyl substituents, though differences in core scaffolds and substitution patterns lead to distinct physicochemical and functional properties. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (Calculated) Notable Features
Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- Indolizine Two (4-(4-chlorophenyl)piperazinyl)methyl groups at positions 1,3; phenyl at C2 ~750 g/mol Unique indolizine core may enhance π-π interactions; potential CNS activity inferred from piperazine motifs .
Imp. D(EP): 1,1'-(1,3-Phenylenebismethylene)-bis[4-[(4-chlorophenyl)phenylmethyl]piperazine] 1,3-Phenylenebismethylene Two [4-(4-chlorophenyl)phenylmethyl]piperazine groups ~930 g/mol Benzene core with flexible methylene linkers; likely higher conformational flexibility compared to indolizine .
Imp. F(EP): 1,4-Bis[(4-chlorophenyl)phenyl-methyl]-piperazine Piperazine Two (4-chlorophenyl)phenyl-methyl groups at N1 and N4 ~660 g/mol Symmetrical substitution; reduced steric hindrance may improve solubility .
ML-210: 4-[bis(4-chlorophenyl)methyl]-1-piperazinyl-methanone Piperazine Bis(4-chlorophenyl)methyl at N1; nitroisoxazole carbonyl at N4 ~580 g/mol Nitroisoxazole moiety introduces electrophilic character; potential cytotoxicity .

Key Findings:

Core Structure Differences :

  • The indolizine core in the target compound provides a rigid, planar structure conducive to stacking interactions, unlike the flexible phenylenebismethylene core in Imp. D(EP) or the single piperazine ring in Imp. F(EP) .
  • ML-210’s isoxazole carbonyl group introduces polarizability, contrasting with the indolizine’s aromatic system .

Substituent Effects: Symmetrical substitution in Imp. F(EP) may enhance solubility, whereas the indolizine derivative’s asymmetry could favor selective receptor binding .

Pharmacological Implications: Piperazine-chlorophenyl motifs are common in dopamine and serotonin receptor modulators. The indolizine core’s rigidity might improve binding affinity compared to flexible analogs like Imp. D(EP) .

Biological Activity

Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that includes an indolizine core and piperazine substituents, which are known for their diverse pharmacological properties.

PropertyValue
CAS Number 58892-68-5
Molecular Formula C36H37Cl2N5
Molecular Weight 610.618 g/mol
IUPAC Name 2-phenyl-1,3-bis[(4-(4-chlorophenyl)-1-piperazinyl)methyl]indolizine
InChI Key FTBAFQHFYPBQJB-UHFFFAOYSA-N

The biological activity of Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to exert its effects through the modulation of enzyme activities and receptor interactions, which can lead to alterations in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : The compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated potent activity, suggesting that it can induce apoptosis in these cells through mechanisms involving caspase activation and cell cycle arrest .
  • Selectivity : In vitro experiments demonstrated that Indolizine derivatives exhibited higher selectivity towards cancerous cells compared to normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Structure-Activity Relationship (SAR)

The structure of Indolizine plays a significant role in its biological activity. Variations in the piperazine substituents have been shown to affect the potency of the compound. For example:

  • Substituting different groups on the piperazine ring resulted in varying degrees of anticancer activity. Compounds with electron-donating groups generally exhibited enhanced activity due to increased lipophilicity and better receptor binding .

Study 1: Anticancer Efficacy

A research study evaluated the efficacy of Indolizine derivatives against liver cancer cells. The results indicated that treatment with these compounds led to a significant reduction in cell viability, with observed IC50 values ranging from 2.32 µg/mL to 5.36 µg/mL depending on the specific derivative used .

Study 2: Apoptosis Induction

Another study focused on the mechanism by which these compounds induce apoptosis. It was found that treatment resulted in an increase in the Bax/Bcl-2 ratio and activation of caspases, confirming that apoptosis was a primary mechanism of action .

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